N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE
Overview
Description
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE is a complex organic compound with a unique structure that combines a chromen ring system with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the chromen ring: This step involves the cyclization of a suitable precursor to form the chromen ring system.
Introduction of the acetamide group: The acetamide group is introduced through a reaction with an appropriate amine.
Coupling with 4-methylphenyl group: The final step involves coupling the chromen-acetamide intermediate with a 4-methylphenyl group under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent for various diseases.
Industry: The compound could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its use. For example, in a medicinal context, it may inhibit a particular enzyme involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
- ETHYL ((4-METHYL-6-OXO-6H-BENZO©CHROMEN-3-YL)OXY)(PHENYL)ACETATE
- Irosustat
- 4-Methyl-6-oxo-6H-benzo[c]chromen-3-yl 4-methylbenzenesulfonate
Uniqueness
N-(4-METHYLPHENYL)-2-({6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)ACETAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-15-7-9-16(10-8-15)24-22(25)14-27-17-11-12-19-18-5-3-2-4-6-20(18)23(26)28-21(19)13-17/h7-13H,2-6,14H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVLYAKODXGOGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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